molecular formula C6H9NO2 B2391544 (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1279569-17-3

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2391544
CAS No.: 1279569-17-3
M. Wt: 127.143
InChI Key: JBDOTWVUXVXVDR-ZZKAVYKESA-N
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Description

(1R,5S)-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is conducted on a gram scale and provides high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for industrial use. The high yields and selectivity of this method make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and nitrogen atom make it a candidate for studying enzyme interactions and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is investigated for its potential use in materials science. Its unique properties could make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form specific interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S)-3-azabicyclo[310]hexane-2-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid group

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-ZZKAVYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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